2-Oxopyrrolidine-1-carbaldehyde
Overview
Description
2-Oxopyrrolidine-1-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H7NO2. It features a five-membered pyrrolidine ring with a formyl group and a keto group. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 2-oxopyrrolidine-1-carbaldehyde, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including this compound, have been reported to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s known that the pyrrolidine ring and its derivatives can influence biological activity, and this influence is often investigated in terms of steric factors and the structure–activity relationship (sar) of the studied compounds .
Pharmacokinetics
It’s known that the physicochemical parameters of pyrrolidine derivatives can influence their biological activity .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the synthetic strategies used in the creation of pyrrolidine derivatives can influence their biological profiles .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 2-Oxopyrrolidine-1-carbaldehyde is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the spatial orientation of substituents on the pyrrolidine ring
Cellular Effects
The effects of this compound on cells and cellular processes are not well studied. Pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxopyrrolidine-1-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 2-pyrrolidone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used to facilitate the oxidation of 2-pyrrolidone under mild conditions. This method is preferred for large-scale production due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Oxopyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The formyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: 2-Oxopyrrolidine-1-carboxylic acid.
Reduction: 2-Hydroxypyrrolidine, 2-Aminopyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Oxopyrrolidine-1-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of bioactive compounds with potential therapeutic properties.
Medicine: It is investigated for its role in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals
Comparison with Similar Compounds
2-Pyrrolidone: A precursor in the synthesis of 2-Oxopyrrolidine-1-carbaldehyde.
2-Oxopyrrolidine-1-carboxylic acid: An oxidation product of this compound.
N-Formylpyrrolidone: A structurally related compound with similar reactivity.
Uniqueness: this compound is unique due to its dual functional groups (formyl and keto), which provide diverse reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions enhances its versatility in various applications .
Properties
IUPAC Name |
2-oxopyrrolidine-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-6-3-1-2-5(6)8/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALHICXNSREUAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513493 | |
Record name | 2-Oxopyrrolidine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40321-44-6 | |
Record name | 2-Oxopyrrolidine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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